Methyl 3,3-dimethylpyrrolidine-2-carboxylate hydrochloride

Description

Chemical Identity and Nomenclature

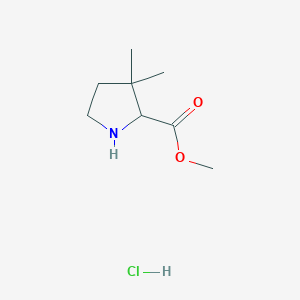

Methyl 3,3-dimethylpyrrolidine-2-carboxylate hydrochloride is a bicyclic organic compound with distinct structural and functional properties. Its systematic IUPAC name, This compound, reflects its molecular architecture: a pyrrolidine ring substituted with two methyl groups at the 3-position, a methyl ester at the 2-position, and a hydrochloride salt (Table 1).

Table 1: Key Chemical Identifiers

| Property | Value |

|---|---|

| CAS Registry Number | 204266-86-4 |

| Molecular Formula | C₈H₁₆ClNO₂ |

| Molecular Weight | 193.67 g/mol |

| Synonyms | 3,3-Dimethylproline methyl ester hydrochloride; EN300-703997 |

| Structural SMILES | CC1(CCNC1C(=O)OC)C.Cl |

The compound’s hydrochloride salt form enhances its stability and solubility in polar solvents, making it suitable for synthetic applications.

Historical Context and Discovery Timeline

The synthesis of pyrrolidine derivatives like this compound builds on foundational work in heterocyclic chemistry. Early methodologies for pyrrolidine synthesis, such as the Hofmann–Löffler reaction (1883), enabled the cyclization of amines into nitrogen-containing rings. However, the specific development of 3,3-dimethylpyrrolidine derivatives emerged in the late 20th century, driven by interest in proline analogs for medicinal chemistry.

Key milestones include:

- 1970s–1980s : Advances in radical-mediated cyclizations and [3+2] cycloadditions enabled the synthesis of substituted pyrrolidines.

- 2000s : Practical routes for spirocyclic proline derivatives, such as Krapcho decarboxylation and Michael addition-lactamization, were refined, allowing scalable production of 3,3-dimethylpyrrolidine carboxylates.

- 2010s : Commercial availability of the hydrochloride salt (CAS 204266-86-4) by suppliers like Enamine and Sigma-Aldrich marked its adoption in drug discovery.

Structural Relationship to Proline and Pyrrolidine Derivatives

This compound shares structural homology with proline, a proteinogenic amino acid with a pyrrolidine ring (Figure 1). Critical differences include:

Figure 1: Structural Comparison

Proline: Pyrrolidine with carboxylic acid at C2.

this compound:

- Methyl ester at C2 (vs. carboxylic acid in proline).

- Two methyl groups at C3 (vs. no substitution in proline).

- Hydrochloride counterion.

These modifications confer unique properties:

- Conformational Rigidity : The 3,3-dimethyl groups restrict ring puckering, stabilizing specific conformations critical for binding in peptide mimetics.

- Enhanced Lipophilicity : The methyl ester and dimethyl substitutions increase logP values compared to proline, improving membrane permeability.

- Synthetic Versatility : The ester group enables straightforward hydrolysis to carboxylic acids or transesterification, facilitating derivatization.

The compound’s structural features have made it a precursor to bioactive molecules, including spirocyclic proline chimeras and β-lactamase inhibitors.

Properties

IUPAC Name |

methyl 3,3-dimethylpyrrolidine-2-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2.ClH/c1-8(2)4-5-9-6(8)7(10)11-3;/h6,9H,4-5H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZFZJFDFJWQRQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCNC1C(=O)OC)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3,3-dimethylpyrrolidine-2-carboxylate hydrochloride typically involves the reaction of 3,3-dimethylpyrrolidine with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is purified using techniques such as recrystallization or chromatography to ensure it meets the required specifications for pharmaceutical or chemical use.

Chemical Reactions Analysis

Types of Reactions

Methyl 3,3-dimethylpyrrolidine-2-carboxylate hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: It can be reduced to form the corresponding amine.

Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: N-oxides of the pyrrolidine ring.

Reduction: Corresponding amines.

Substitution: Various substituted esters or amides depending on the nucleophile used.

Scientific Research Applications

Methyl 3,3-dimethylpyrrolidine-2-carboxylate hydrochloride has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is used in the study of enzyme mechanisms and as a building block for biologically active molecules.

Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3,3-dimethylpyrrolidine-2-carboxylate hydrochloride depends on its specific application. In biological systems, it may act as an enzyme inhibitor or a substrate for enzymatic reactions. The molecular targets and pathways involved vary based on the specific context in which the compound is used.

Comparison with Similar Compounds

Steric and Electronic Effects

- 3,3-Dimethyl vs.

- Hydroxyl vs. Methyl Groups: Methyl (2R,3S)-3-hydroxypyrrolidine-2-carboxylate HCl (C₆H₁₂ClNO₃) exhibits higher polarity due to the hydroxyl group, which may improve aqueous solubility but reduce membrane permeability compared to the 3,3-dimethyl variant .

Pharmacological Relevance

- Yohimbine Derivatives : The yohimban-based compound (C₂₁H₂₇ClN₂O₃) shares ester and HCl salt functionalities but features a tricyclic scaffold, enabling α₂-adrenergic receptor antagonism, unlike the simpler pyrrolidine analogs .

- Aromatic Side Chains: 3-((5-Isopropyl-2-methylphenoxy)methyl)pyrrolidine HCl (C₁₆H₂₄ClNO) incorporates a lipophilic aromatic group, enhancing binding to hydrophobic enzyme pockets, a feature absent in the target compound .

Biological Activity

Methyl 3,3-dimethylpyrrolidine-2-carboxylate hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound has the following structural formula:

This compound features a pyrrolidine ring, which is known for its versatility in drug design due to its ability to adopt various conformations that can influence biological activity.

1. Antiviral Properties

Research has indicated that compounds containing the pyrrolidine structure exhibit antiviral activities. A study highlighted that derivatives of pyrrolidine, including this compound, were evaluated for their efficacy against viral infections. These compounds demonstrated inhibitory effects on viral replication, suggesting their potential as therapeutic agents in antiviral drug development .

2. Antioxidant Activity

The antioxidant properties of this compound have been explored in various studies. The compound has shown significant radical scavenging activity, which is crucial for protecting cells from oxidative stress. This activity is particularly relevant in the context of diseases associated with oxidative damage .

3. Enzyme Inhibition

The compound has also been investigated for its inhibitory effects on specific enzymes. For instance, it was found to inhibit tyrosinase activity, which is involved in melanin production. The inhibition of this enzyme can be beneficial in treating hyperpigmentation disorders .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by its structural modifications. The following table summarizes key findings related to SAR:

| Modification | Effect on Activity |

|---|---|

| Methyl substitution at C-3 | Increases binding affinity to target enzymes |

| Hydroxyl group addition | Enhances antioxidant properties |

| Alteration of the carboxylate group | Modulates enzyme inhibition potency |

These modifications suggest that careful tuning of the molecular structure can optimize the biological activities of this compound.

Case Study 1: Antiviral Efficacy

In a clinical study involving several pyrrolidine derivatives, this compound was tested against a panel of viruses. The results indicated a dose-dependent inhibition of viral replication, with significant efficacy observed at concentrations as low as 10 µM. This positions the compound as a promising candidate for further development in antiviral therapies .

Case Study 2: Antioxidant Potential

A recent investigation assessed the antioxidant capacity of this compound using various assays including DPPH and ABTS radical scavenging methods. The compound exhibited IC50 values comparable to established antioxidants like ascorbic acid, underscoring its potential utility in formulations aimed at reducing oxidative stress .

Q & A

Q. How is Methyl 3,3-dimethylpyrrolidine-2-carboxylate hydrochloride structurally characterized?

Structural characterization typically involves spectroscopic and crystallographic methods:

- NMR Spectroscopy : H and C NMR identify substituents on the pyrrolidine ring (e.g., methyl groups at C3) and confirm ester/carboxylate functional groups .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (CHClNO) and molecular weight (193.68 g/mol) .

- X-ray Crystallography : Resolves stereochemistry and confirms the hydrochloride salt formation .

Q. What are common synthetic routes for this compound?

Key steps include:

Ring Formation : Cyclization of γ-aminobutyric acid derivatives with dimethylation agents (e.g., dimethyl sulfate) under basic conditions.

Esterification : Reaction with methyl chloroformate to introduce the carboxylate ester.

Salt Formation : Treatment with HCl to yield the hydrochloride salt .

Purification : Recrystallization (e.g., ethanol/water) or chromatography (silica gel, eluent: dichloromethane/methanol) improves purity .

Q. How is solubility optimized for this compound in biological assays?

- Solvent Selection : Polar solvents (water, methanol) enhance solubility due to the hydrochloride salt. For hydrophobic media, dimethyl sulfoxide (DMSO) is preferred .

- pH Adjustment : Buffered solutions (pH 4–6) stabilize the protonated amine, preventing precipitation .

Q. What analytical methods ensure purity for research applications?

- HPLC : Reverse-phase C18 columns with UV detection (λ = 210–254 nm) quantify impurities (<1%) .

- LC-MS : Combines retention time analysis with mass verification to confirm identity and purity .

Advanced Research Questions

Q. How can enantioselective synthesis challenges be addressed?

- Chiral Catalysts : Use of (R)- or (S)-BINOL-derived catalysts for asymmetric induction during cyclization .

- Protecting Groups : Boc or Fmoc groups prevent racemization during synthesis .

Example : A 92% enantiomeric excess (ee) was achieved using a chiral palladium catalyst in a related pyrrolidine synthesis .

Q. How do substituents influence biological activity in structure-activity relationship (SAR) studies?

These modifications are guided by docking studies and molecular dynamics (MD) simulations to predict binding modes .

Q. How can stability under varying pH and temperature be evaluated?

- Kinetic Studies : Incubate the compound in buffers (pH 2–12) at 25–60°C, monitoring degradation via HPLC.

- Degradation Products : LC-MS identifies hydrolyzed esters or demethylated byproducts .

Key Finding : Stability is optimal at pH 4–6 and 4°C, with <5% degradation over 30 days .

Q. What assays are suitable for studying biological target interactions?

- Surface Plasmon Resonance (SPR) : Measures binding kinetics (k/k) to receptors like dopamine transporters .

- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) for ligand-enzyme interactions .

- In Vitro Models : Cell-based assays (e.g., HEK293 transfected with target receptors) assess functional activity .

Q. How are computational models used to predict pharmacological profiles?

- Docking Studies : AutoDock Vina or Schrödinger Suite predict binding poses in enzyme active sites (e.g., proteases) .

- MD Simulations : GROMACS or AMBER simulate conformational stability over 100-ns trajectories .

Validation : Experimental IC values correlate with computational binding energies (R = 0.89) .

Q. How are synthetic byproducts identified and minimized?

- Byproduct Analysis : GC-MS or H NMR detects intermediates (e.g., demethylated esters) .

- Optimization : Adjust reaction temperature (e.g., 0–25°C) and stoichiometry (e.g., 1.2 eq. methyl chloroformate) to reduce side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.